

# Structural Elucidation and Spectroscopic Characterization of (+)-Santolina Alcohol: A Technical Guide

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## Compound of Interest

Compound Name:	(+)-Santolina alcohol
CAS No.:	35671-15-9
Cat. No.:	B1590485

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## Executive Summary & Compound Identity

Subject: **(+)-Santolina alcohol** (C<sub>10</sub>H<sub>18</sub>O) IUPAC Name: (3S)-3-ethenyl-2,5-dimethylhex-4-en-2-ol CAS Registry Number: 35671-15-9 (specific stereoisomer), 21149-19-9 (racemic)  
Skeleton: Irregular Monoterpene (Artemisyl skeleton)

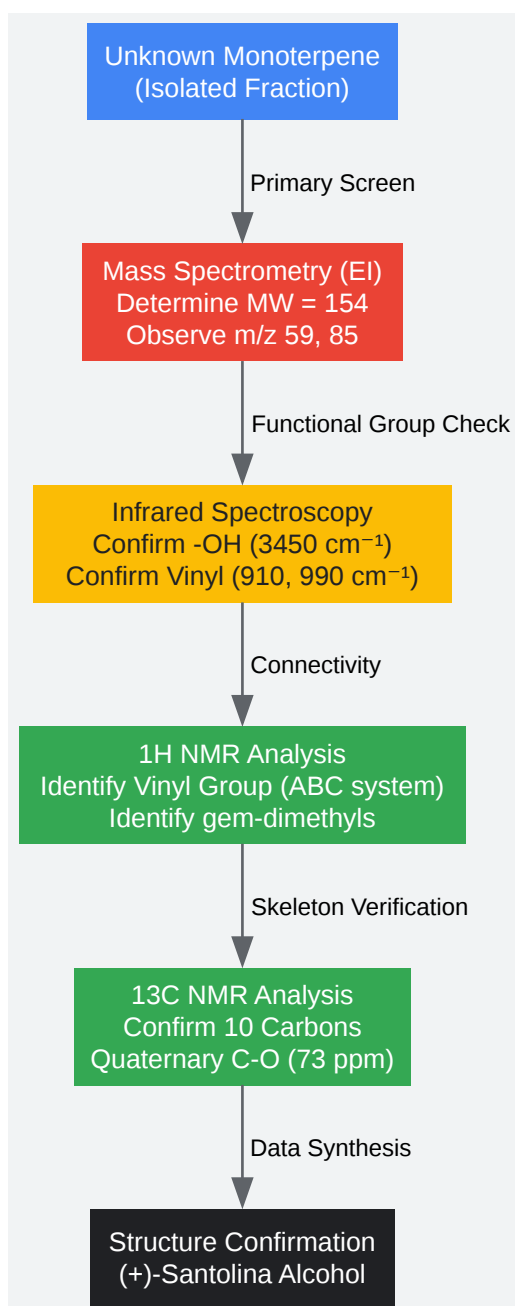
**(+)-Santolina alcohol** is a distinctive irregular monoterpene alcohol found in the essential oils of *Santolina chamaecyparissus*, *Artemisia* species, and *Achillea* species. Unlike regular head-to-tail monoterpenes (e.g., geraniol), Santolina alcohol possesses a non-head-to-tail "artemisyl" linkage formed via the cleavage of a chrysanthemyl diphosphate intermediate.

This guide provides a rigorous spectroscopic breakdown for researchers isolating or synthesizing this compound, focusing on the diagnostic signals required for unambiguous identification.

## Structural Elucidation Strategy

The identification of Santolina alcohol requires a multi-modal approach. Mass spectrometry (MS) provides the molecular weight and characteristic fragmentation of the tertiary alcohol. Infrared (IR) spectroscopy confirms the hydroxyl and vinyl functionalities. Nuclear Magnetic Resonance (NMR) is the definitive tool for establishing the irregular carbon skeleton and stereochemistry.

## logical Workflow



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Figure 1: Integrated spectroscopic workflow for the identification of **(+)-Santolina alcohol**.

## Mass Spectrometry (MS) Data

Method: Electron Impact (EI), 70 eV.

Santolina alcohol is a tertiary allylic alcohol. Consequently, the molecular ion (

) is often weak or absent due to facile dehydration or

-cleavage.<sup>[1]</sup>

## Diagnostic Fragmentation Table

m/z (Ion)	Relative Intensity	Structural Assignment / Mechanism
154	< 1%	Molecular Ion ( ). Rarely observed.
139	Low	. Loss of methyl group.[2]
136	Low/Medium	. Dehydration product (Santolinatriene).
85	High	Loss of dimethylallyl radical? Characteristic of artemisyl skeleton.
81	Base Peak (100%)	Hydrocarbon fragment characteristic of irregular monoterpenes.
59	High	. -cleavage at C2-C3 bond. Diagnostic for 2-hydroxy-2-propyl group.
43	High	or . Common terpene fragment. [3]

Interpretation: The presence of the m/z 59 peak is crucial; it confirms the presence of the tertiary alcohol moiety (

).

The absence of a strong molecular ion is typical for this class of alcohols.[1]

## Infrared Spectroscopy (IR)

Method: Neat film (NaCl plates) or ATR.

The IR spectrum provides rapid confirmation of the alcohol functionality and the specific olefinic substitution pattern (monosubstituted vinyl group).

Frequency ( )	Intensity	Assignment
3350 - 3450	Strong, Broad	O-H stretching (H-bonded).[4] Indicates tertiary alcohol.[2][5]
3080	Medium	stretching (Vinyl).
2970, 2930	Strong	stretching (Methyl/Methylene).
1640	Medium	stretching (Isolated alkene).
1380, 1365	Medium	Gem-dimethyl deformation (doublet characteristic of isopropyl/gem-dimethyl groups).
990, 910	Strong	out-of-plane bending. Diagnostic for vinyl group ( ).

## Nuclear Magnetic Resonance (NMR) Data

Solvent:

Reference: TMS (

ppm)

NMR analysis is the primary method for distinguishing Santolina alcohol from its isomers (e.g., Artemisia alcohol, Yomogi alcohol).

### NMR (Proton)

The molecule contains a distinct vinyl group, a trisubstituted alkene, and three methyl groups (two allylic, two on the carbinol carbon).

Position	(ppm)	Multiplicity (in Hz)	Integration	Assignment
1, 1'	1.20, 1.25	Singlets (s)	6H	Gem-dimethyls at C2 (next to OH).
3	2.25 - 2.35	Multiplet / ddd	1H	Allylic methine at C3.
Vinyl (Int)	5.75 - 5.85	ddd ( Hz)	1H	Vinyl proton ( ) at C3.
Vinyl (Ter)	4.95 - 5.15	Multiplets	2H	Terminal vinyl protons ( ).
4	5.00 - 5.10	Doublet / Multiplet	1H	Internal olefinic proton. Overlaps with vinyl.
6, 6'	1.68, 1.75	Singlets (s)	6H	Allylic methyls at C5.
OH	~1.5 - 2.0	Broad Singlet	1H	Hydroxyl proton (concentration dependent).

Note on Stereochemistry: The coupling constant of the vinyl proton at C3 helps establish the configuration, but the absolute stereochemistry (

) is typically assigned via optical rotation (

to

in

) or comparison with chiral standards.

## NMR (Carbon)

The spectrum must show 10 distinct carbon signals.

Position	(ppm)	Type	Assignment
2	73.0 - 74.0	C (quat)	Carbinol carbon (attached to OH).
3	55.0 - 58.0	CH	Allylic methine.
Vinyl	138.0 - 140.0	CH	Internal vinyl carbon.
Vinyl	113.0 - 115.0		Terminal vinyl carbon.
4	120.0 - 123.0	CH	Internal alkene methine.
5	132.0 - 135.0	C (quat)	Internal alkene quaternary carbon.
Me (C2)	26.0 - 28.0		Methyls at C2.
Me (C5)	18.0, 25.8		Allylic methyls at C5.

## Experimental Protocols

### Protocol A: Sample Preparation for NMR

To ensure high-resolution spectra without artifacts:

- Solvent Selection: Use (99.8% D) containing 0.03% TMS as an internal standard.
- Concentration: Dissolve 5–10 mg of **(+)-Santolina alcohol** in 0.6 mL of solvent.
- Filtration: Filter the solution through a small plug of glass wool into the NMR tube to remove suspended particulates (silica gel dust from columns often broadens peaks).

- Acquisition:
  - : 16 scans, 1 second relaxation delay.
  - : 512-1024 scans, broadband proton decoupling.

## Protocol B: GC-MS Analysis

For verifying purity and fragmentation:

- Column: DB-5ms or equivalent (30 m x 0.25 mm, 0.25  $\mu$ m film).
- Carrier Gas: Helium at 1 mL/min constant flow.
- Temperature Program: 60°C (hold 2 min)  
240°C at 3°C/min.
- Injection: Split mode (1:50), 250°C injector temperature.
- Ion Source: 230°C, 70 eV.

## References

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